molecular formula C11H13IN2O3 B13983952 Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate

Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate

Cat. No.: B13983952
M. Wt: 348.14 g/mol
InChI Key: XYWRGIQNXFRWKD-UHFFFAOYSA-N
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Description

Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives.

Preparation Methods

The synthesis of Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a one-pot cascade and metal-free reaction can be employed to synthesize trisubstituted pyrrolopyrazines . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate can be compared with other pyrrolopyrazine derivatives. Similar compounds include:

Properties

Molecular Formula

C11H13IN2O3

Molecular Weight

348.14 g/mol

IUPAC Name

ethyl 2-(7-iodo-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl)acetate

InChI

InChI=1S/C11H13IN2O3/c1-2-17-10(15)4-8-5-13-11(16)9-3-7(12)6-14(8)9/h3,6,8H,2,4-5H2,1H3,(H,13,16)

InChI Key

XYWRGIQNXFRWKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CNC(=O)C2=CC(=CN12)I

Origin of Product

United States

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